Glyceryl 2-isostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 2-isostearate is a glycerin monoisostearate ester, a highly substantive, rich, liquid emollient derived from isostearic acid . It is commonly used in personal care products due to its excellent moisturizing properties and ability to promote film formation on the skin . This compound is known for its low hydrophilic-lipophilic balance (HLB) emulsifying properties, making it ideal for various cosmetic applications .
Preparation Methods
Glyceryl 2-isostearate is typically synthesized through the esterification of glycerol with isostearic acid . The reaction is catalyzed by strong acids or bases and is carried out under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve the use of hydrogenated palm oil and glycerol, followed by a series of distillation steps to obtain the final product . This process ensures the removal of impurities and results in a high-quality ester suitable for use in cosmetics and personal care products .
Chemical Reactions Analysis
Glyceryl 2-isostearate undergoes various chemical reactions typical of fatty acid esters, including glycerolysis, hydrolysis, transesterification, and enzymatic cleavage . Common reagents used in these reactions include sulfuric acid, sodium sulfate, and magnesium oxide . The major products formed from these reactions are glycerol and isostearic acid . Additionally, this compound can participate in oxidation and reduction reactions, although these are less common in industrial applications .
Scientific Research Applications
Glyceryl 2-isostearate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an emulsifier and stabilizer in various formulations . In biology, it is employed in the development of moisturizing creams and lotions due to its ability to enhance the water-binding capacity of the stratum corneum . In medicine, this compound is used in topical formulations to improve skin hydration and barrier function . Industrially, it is utilized in the production of personal care products such as moisturizers, creams, and decorative cosmetics .
Mechanism of Action
The primary mechanism of action of glyceryl 2-isostearate is its ability to increase the water content in the stratum corneum, thereby exerting its moisturizing effect . This is achieved by forming a film on the skin’s surface, which helps to retain moisture and prevent water loss . Additionally, this compound has been shown to promote the formation of lipid bilayers in the skin, further enhancing its moisturizing properties . The molecular targets and pathways involved in these processes include the lipid bilayers and the corneocytes in the stratum corneum .
Comparison with Similar Compounds
Glyceryl 2-isostearate is often compared to other similar compounds such as glyceryl stearate, glyceryl caprate, and glyceryl triisostearate . While all these compounds share similar emollient and emulsifying properties, this compound is unique in its ability to provide excellent spreading and moisturizing properties in liquid personal wash applications . Additionally, this compound is cold-processable, vegetable-derived, and biodegradable, making it an eco-friendly option for use in personal care products .
Properties
CAS No. |
57361-83-8 |
---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |
InChI Key |
MQXVQTFGCRTCRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.